molecular formula C13H30O3S2Si B12553300 [3-(Butyldisulfanyl)propyl](triethoxy)silane CAS No. 185201-56-3

[3-(Butyldisulfanyl)propyl](triethoxy)silane

Cat. No.: B12553300
CAS No.: 185201-56-3
M. Wt: 326.6 g/mol
InChI Key: XSYOCTHGPQPTST-UHFFFAOYSA-N
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Description

3-(Butyldisulfanyl)propylsilane is an organosilicon compound with the molecular formula C13H30O3S2Si It is characterized by the presence of a butyldisulfanyl group attached to a propyl chain, which is further connected to a triethoxysilane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butyldisulfanyl)propylsilane typically involves the reaction of 3-mercaptopropyltriethoxysilane with butyl disulfide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:

3-Mercaptopropyltriethoxysilane+Butyl disulfide3-(Butyldisulfanyl)propylsilane\text{3-Mercaptopropyltriethoxysilane} + \text{Butyl disulfide} \rightarrow \text{3-(Butyldisulfanyl)propylsilane} 3-Mercaptopropyltriethoxysilane+Butyl disulfide→3-(Butyldisulfanyl)propylsilane

Industrial Production Methods

In industrial settings, the production of 3-(Butyldisulfanyl)propylsilane can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process typically involves continuous flow reactors to ensure consistent product quality and efficient use of raw materials.

Chemical Reactions Analysis

Types of Reactions

3-(Butyldisulfanyl)propylsilane undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to thiols.

    Substitution: The ethoxy groups can be hydrolyzed and replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or dithiothreitol are used.

    Substitution: Acidic or basic conditions can facilitate the hydrolysis of ethoxy groups.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Silanols and other functionalized silanes.

Scientific Research Applications

3-(Butyldisulfanyl)propylsilane has a wide range of applications in scientific research:

    Chemistry: Used as a coupling agent to modify surfaces and enhance adhesion between inorganic materials and organic polymers.

    Biology: Employed in the functionalization of biomolecules for improved stability and activity.

    Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with various drug molecules.

    Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 3-(Butyldisulfanyl)propylsilane involves the interaction of its silane group with hydroxyl groups on surfaces, forming strong Si-O-Si bonds. This enhances the adhesion and stability of coatings and other materials. The disulfide bond can undergo redox reactions, making it useful in applications requiring reversible bonding.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Butyldisulfanyl)propylsilane
  • 3-(Mercaptopropyl)triethoxysilane
  • [3-(Chloropropyl)triethoxysilane

Uniqueness

Compared to similar compounds, [3-(Butyldisulfanyl)propylsilane offers a unique combination of reactivity and stability due to the presence of both disulfide and triethoxysilane groups. This makes it particularly valuable in applications requiring both strong adhesion and reversible bonding capabilities.

Properties

CAS No.

185201-56-3

Molecular Formula

C13H30O3S2Si

Molecular Weight

326.6 g/mol

IUPAC Name

3-(butyldisulfanyl)propyl-triethoxysilane

InChI

InChI=1S/C13H30O3S2Si/c1-5-9-11-17-18-12-10-13-19(14-6-2,15-7-3)16-8-4/h5-13H2,1-4H3

InChI Key

XSYOCTHGPQPTST-UHFFFAOYSA-N

Canonical SMILES

CCCCSSCCC[Si](OCC)(OCC)OCC

Origin of Product

United States

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